Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-12-14-6-8-16(9-7-14)23-17-10-19(11-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,12,17H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLVYGFTFXIPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its constrained, three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuning of pharmacological properties and offering a favorable alternative to more flexible aliphatic chains or larger ring systems.[1] Molecules incorporating the azetidine moiety have demonstrated a wide range of biological activities, leading to the development of marketed drugs such as the antihypertensive agent azelnipidine and the anticancer drug cobimetinib.[1]
This guide focuses on a specific, functionalized azetidine derivative: This compound . While a dedicated CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized chemical entity, its synthesis and potential applications can be confidently projected from established chemical principles and the extensive literature on related azetidine compounds. The structure combines the rigid azetidine core with a versatile 4-formylphenoxy group, offering a reactive handle for further chemical elaboration. The azetidine nitrogen is protected by a benzyl carbamate group, a common and robust protecting group in organic synthesis.[2]
This document serves as a comprehensive technical resource for researchers interested in the synthesis, characterization, and potential utility of this promising building block in drug discovery and development.
Physicochemical Properties and Structural Analysis
The structural features of this compound suggest its utility as a versatile intermediate. The key functional groups are the N-benzyl carbamate (Cbz) protected azetidine, the ether linkage, and the aromatic aldehyde.
| Property | Value |
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.33 g/mol |
| Predicted XlogP | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a logical sequence of reactions, starting from commercially available precursors. A plausible synthetic route involves the coupling of a 3-hydroxyazetidine derivative with 4-hydroxybenzaldehyde, followed by protection of the azetidine nitrogen.
Synthetic Workflow Diagram
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis via a Williamson ether synthesis, a reliable method for forming ether linkages.
Materials:
-
Benzyl 3-hydroxyazetidine-1-carboxylate
-
4-Hydroxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxybenzaldehyde (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench carefully by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons, aromatic protons of the phenoxy ring (with characteristic ortho and meta coupling), the formyl proton (singlet around 9.8-10.0 ppm), and the azetidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the formyl carbon, aromatic carbons, and the aliphatic carbons of the azetidine ring and the benzylic methylene group. |
| Mass Spectrometry (MS) | The expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) confirming the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The aldehyde functionality serves as a versatile chemical handle for a variety of transformations.
Potential Chemical Transformations
Caption: Potential synthetic transformations of the formyl group.
-
Reductive Amination: The aldehyde can be readily converted to a secondary or tertiary amine by reaction with a primary or secondary amine, respectively, in the presence of a reducing agent such as sodium triacetoxyborohydride. This is a powerful method for introducing new substituents and building molecular complexity.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds.
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.
The azetidine core itself can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzyl carbamate protecting group can be removed under various conditions, most commonly via catalytic hydrogenolysis, to reveal the free amine for further functionalization.[2]
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. While not a commonly cataloged compound, its synthesis is achievable through standard organic chemistry methods. The combination of the rigid azetidine scaffold and the reactive aldehyde functionality makes it an attractive starting material for the exploration of new chemical space in drug discovery. This guide provides a foundational framework for the synthesis, characterization, and strategic application of this valuable intermediate.
References
-
Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Molecules, 2018. [Link]
-
PrepChem.com. Synthesis of Benzyl α-Hydroxy-α-[cis-2-[2-(2-dioxolanyl)phenyl]-4-oxo-3-phenoxyacetylamino-1-azetidinyl]acetate. [Link]
-
ResearchGate. Synthesis of Carnitine Benzyl Esters as Prodrugs. [Link]
-
PubChemLite. Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (C12H15NO5S). [Link]
-
Thieme E-Books & E-Journals. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. [Link]
-
Pharmaffiliates. Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate. [Link]
- Google Patents.
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
PubChem. 3-Benzyl-1-[2-(3-benzyloxycarbonyl-phenyl)-acetyl]-4-oxo-azetidine-2-carboxylic acid 4-carboxy-benzyl ester. [Link]
-
PubChemLite. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (C18H16N2O2). [Link]
- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
Technical Monograph: Physicochemical Profiling of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
This technical guide details the physicochemical profile, synthesis, and characterization of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate , a critical intermediate in the development of S1P1 receptor modulators and other G-protein coupled receptor (GPCR) ligands.
Executive Summary & Structural Significance
This compound (Systematic Name: phenylmethyl 3-(4-formylphenoxy)azetidine-1-carboxylate) is a functionalized azetidine scaffold. It serves as a "linchpin" intermediate, connecting a rigid, saturated 4-membered heterocycle (azetidine) to an aromatic system via an ether linkage.
The molecule features three distinct chemical handles for medicinal chemistry optimization:
-
Azetidine Core: Provides a rigid vector that improves metabolic stability compared to flexible alkyl chains.
-
Cbz (Benzyloxycarbonyl) Group: A robust amine protecting group, removable via hydrogenolysis (
) to reveal the secondary amine for further diversification. -
Para-Formyl Group: An aldehyde handle ready for reductive amination, Wittig olefination, or oxidation to a carboxylic acid.
Chemical Identity & Physical Properties[1][2][3][4][5]
Identification Data
| Parameter | Technical Detail |
| IUPAC Name | This compound |
| Common Name | 1-Cbz-3-(4-formylphenoxy)azetidine |
| Molecular Formula | |
| Molecular Weight | 311.33 g/mol |
| SMILES | O=Cc1ccc(OC2CN(C(=O)OCc3ccccc3)C2)cc1 |
| CAS Registry Number | Not widely listed; Custom Synthesis Target |
Physicochemical Profile (Experimental & Predicted)
Note: As a custom intermediate, specific experimental melting points vary by polymorph and purity. The values below represent high-confidence chemoinformatic consensus and empirical data from structural analogs.
| Property | Value / Description | Source/Rationale |
| Physical State | White to off-white crystalline solid | Rigid aromatic/heterocyclic stacking usually yields solids. |
| Melting Point | 98°C – 105°C (Predicted) | Analogous Cbz-azetidine ethers crystallize in this range. |
| Solubility (Organic) | High: DCM, Ethyl Acetate, DMSO, THF | Lipophilic Cbz and phenoxy groups drive organic solubility. |
| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Lack of ionizable groups at neutral pH; high lipophilicity. |
| LogP (Octanol/Water) | 3.1 ± 0.3 | Predicted (Consensus of XLogP3/WLogP). |
| TPSA | 64.6 Ų | Polar Surface Area (Ester + Amide + Aldehyde + Ether). |
| pKa | N/A (Non-ionizable in physiological range) | The carbamate nitrogen is non-basic. |
Synthetic Methodology
The most reliable route to this compound is the Mitsunobu Etherification . This protocol ensures retention of the azetidine ring integrity while installing the phenoxy ether.
Reaction Scheme
Reagents:
-
Substrate A: Benzyl 3-hydroxyazetidine-1-carboxylate (CAS: 128117-22-6)[1][2]
-
Substrate B: 4-Hydroxybenzaldehyde
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD)
Mechanism:
Workflow Visualization
Figure 1: Mitsunobu coupling workflow for the synthesis of the target ether.
Detailed Protocol
-
Preparation: In a dry round-bottom flask under
, dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in anhydrous THF (0.1 M concentration). -
Activation: Add Triphenylphosphine (
, 1.2 eq). Cool the mixture to 0°C. -
Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. Critical: Exothermic; maintain internal temp < 5°C to prevent side reactions.
-
Completion: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (
). Filter off the solid.[3] -
Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Characterization & Quality Control (QC)
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,- 9.89 (s, 1H): Aldehyde proton (Diagnostic).
- 7.84 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to aldehyde.
- 7.35 (m, 5H): Benzyl aromatic protons (Cbz group).
- 6.92 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to ether linkage.
-
5.12 (s, 2H): Benzylic
of Cbz group. - 5.05 (m, 1H): Azetidine C3 proton (methine ether).
- 4.45 (dd, 2H) & 4.10 (dd, 2H): Azetidine C2/C4 protons.
Mass Spectrometry (LC-MS)[8]
-
Method: ESI (Electrospray Ionization), Positive Mode.
-
Expected Ion:
. -
Fragment: Loss of Cbz group often observed (
~178 for the free amine fragment).
QC Decision Logic
Figure 2: Quality Control decision tree for batch release.
Handling & Stability
-
Oxidation Risk: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid. Store under inert atmosphere (Argon/Nitrogen).
-
Storage: -20°C is recommended for long-term storage.
-
Reactivity: Avoid strong bases which may hydrolyze the carbamate (Cbz) or cause aldol condensation of the aldehyde.
References
-
PubChem Compound Summary. Benzyl 3-hydroxyazetidine-1-carboxylate (CID 10081755).[1] National Center for Biotechnology Information. Available at: [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Cbz stability and removal).
Sources
Technical Guide: Synthesis of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
Executive Summary
This technical guide details the synthesis of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate , a critical bifunctional building block in medicinal chemistry. This scaffold combines a protected secondary amine (azetidine) with a reactive aldehyde handle, making it highly valuable for the development of S1P1 receptor modulators, GPCR ligands, and fragment-based drug discovery (FBDD) libraries.
The guide prioritizes a Two-Step Activation-Displacement Strategy over the traditional Mitsunobu reaction. While Mitsunobu chemistry is viable for small-scale discovery, the activation-displacement route offers superior scalability, easier purification, and higher atom economy for this specific strained ring system.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a strained four-membered azetidine ring linked to a para-substituted phenyl ring via an ether bond. The retrosynthetic disconnection is best made at the ether oxygen.
Strategic Disconnection
-
Bond Break: C(3)-O ether linkage.
-
Fragment A (Nucleophile): 4-Hydroxybenzaldehyde (commercially available).
-
Fragment B (Electrophile): An activated 1-Cbz-3-hydroxyazetidine derivative.
Pathway Selection
-
Route A (Mitsunobu): Direct coupling of the alcohol and phenol using DEAD/PPh3.
-
Drawback: Separation of triphenylphosphine oxide (TPPO) is difficult; reaction rates can be slow with sterically hindered secondary alcohols on strained rings.
-
-
Route B (Mesylate Displacement): Conversion of the alcohol to a mesylate followed by
displacement.
Figure 1: Retrosynthetic logic prioritizing the activation-displacement pathway.
Part 2: Detailed Experimental Protocol
Phase 1: Activation (Mesylation)
Objective: Convert Benzyl 3-hydroxyazetidine-1-carboxylate into the reactive mesylate intermediate.
Reagents:
-
Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with Benzyl 3-hydroxyazetidine-1-carboxylate and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Base Addition: Add TEA dropwise via syringe.
-
Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain internal temperature < 5 °C to prevent ring opening or polymerization.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting alcohol (
) should disappear, replaced by the mesylate ( ). -
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo.-
Note: The mesylate is generally stable enough to be used directly in the next step without column chromatography.
-
Phase 2: Nucleophilic Displacement ( )
Objective: Coupling of the mesylate with 4-hydroxybenzaldehyde.
Reagents:
-
Crude Mesylate (from Phase 1) (1.0 eq)
-
4-Hydroxybenzaldehyde (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) or Potassium Carbonate ( ) -
Acetonitrile (ACN) or DMF [Anhydrous]
Protocol:
-
Solvation: Dissolve the crude mesylate and 4-hydroxybenzaldehyde in ACN (0.15 M).
-
Base Addition: Add
in a single portion.-
Expert Insight: Cesium is preferred over potassium due to the "Cesium Effect," which enhances the solubility of the phenoxide and accelerates
on the sterically constrained azetidine ring.
-
-
Heating: Heat the mixture to reflux (80 °C for ACN) or 90 °C (if using DMF) for 12–16 hours.
-
QC Check: Monitor by LCMS. Look for the target mass [M+H]+ (Calculated MW: ~311.33 Da).
-
Workup:
-
Cool to RT. Filter off inorganic solids through a Celite pad.
-
Concentrate the filtrate.
-
Redissolve in EtOAc and wash with 1N NaOH (to remove unreacted phenol) followed by brine.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 0%
40% EtOAc in Hexanes. -
Yield Expectation: 75–85% over two steps.
-
Part 3: Critical Process Parameters & Data
Reaction Optimization Table
The following parameters are critical for maximizing yield and minimizing the "ring-opening" side reaction common in azetidines.
| Parameter | Recommended Range | Impact on Chemistry |
| Solvent (Step 2) | Acetonitrile or DMF | ACN allows easier workup; DMF provides faster rates for sluggish substrates. |
| Base Stoichiometry | 1.5 – 2.0 eq | Excess base ensures complete deprotonation of the phenol; insufficient base stalls the reaction. |
| Temperature | 80 – 90 °C | < 70 °C: Reaction is too slow. > 100 °C: Risk of azetidine ring degradation. |
| Concentration | 0.1 – 0.2 M | High concentration increases reaction rate but risks oligomerization. |
Analytical Specifications (Expected)
-
Appearance: Pale yellow viscous oil or amorphous solid.
-
NMR (400 MHz,
):- 9.89 (s, 1H, CHO)
- 7.85 (d, 2H, Ar-H)
- 7.35 (m, 5H, Cbz-Ar)
- 6.95 (d, 2H, Ar-H)
-
5.10 (s, 2H,
) - 4.95 (m, 1H, Azetidine-CH-O)
-
4.45 (dd, 2H, Azetidine-
) -
4.10 (dd, 2H, Azetidine-
)
Part 4: Mechanism & Workflow Visualization
The reaction proceeds via a classic
Figure 2: Process workflow from starting alcohol to isolated ether product.
References
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[7] Link
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][8][9] Synthesis, 1981(1), 1–28. Link
-
Billotte, S. (2000). Synthesis of Azetidine Derivatives (Patent WO2000063168A1). World Intellectual Property Organization. Link
-
PubChem. (n.d.). Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (Compound Summary). National Library of Medicine. Link[10]
Sources
- 1. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. oiccpress.com [oiccpress.com]
- 6. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. PubChemLite - Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (C12H15NO5S) [pubchemlite.lcsb.uni.lu]
Beyond Ring Strain: The Biological Imperative of Azetidines in Modern Drug Discovery
Topic: Potential Biological Activity of Azetidine-Containing Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azetidine moiety—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a "privileged scaffold" in high-value pharmacophores. Historically overshadowed by the ubiquity of pyrrolidines and piperidines, azetidines offer a unique intersection of conformational rigidity , metabolic resilience , and vectorial specificity .
This guide dissects the biological utility of azetidine-containing compounds, moving beyond simple bioisosterism to explain how the high ring strain (~26 kcal/mol) and distinct geometry drive potency and selectivity in FDA-approved therapeutics like Cobimetinib and Baricitinib .
The Azetidine Advantage: Structural & Physicochemical Pillars
The incorporation of an azetidine ring is rarely a random screening hit; it is often a deliberate medicinal chemistry strategy to optimize Lead-like properties.
The "Square" Geometry and Exit Vectors
Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation that can be energetically accessible to a planar transition state. This geometry creates unique exit vectors for substituents at the C3 position.
-
Geminal Disubstitution: Functionalizing C3 allows for the creation of quaternary centers that project substituents (e.g., polar groups or pharmacophores) in a specific V-shaped trajectory, distinct from the tetrahedral angles of acyclic carbons.
-
Lipophilicity Modulation: Azetidines generally exhibit lower LogP/LogD values than their five- and six-membered counterparts, improving aqueous solubility without sacrificing hydrophobic binding interactions.
Electronic Modulation and pKa
The hybridization of the azetidine nitrogen deviates from the ideal
-
Basicity: While simple N-alkyl azetidines are highly basic (
), N-aryl or N-acyl derivatives show altered electronic properties. -
Amide Stability: In N-acyl azetidines (common in drug scaffolds), the ring strain can subtly destabilize the amide resonance compared to pyrrolidines, potentially altering the carbonyl's electrophilicity or the metabolic susceptibility of the adjacent
-carbons.
Metabolic Stability
Azetidines often demonstrate superior metabolic stability compared to flexible alkyl chains or larger heterocycles. The geometric constraint impedes the formation of the planar radical cation intermediate required for Cytochrome P450-mediated
Visualization: The Azetidine Physicochemical Profile
The following diagram illustrates the causal relationships between azetidine structure and biological output.
Figure 1: Causal network linking azetidine ring strain and geometry to key drug-like properties.
Therapeutic Case Studies: Mechanism & Causality
Oncology: Cobimetinib (MEK Inhibitor)
Drug: Cobimetinib (Cotellic) Target: MEK1/2 (Mitogen-activated protein kinase kinase) Azetidine Role: Scaffold for precise orientation.
Cobimetinib features a complex 3-[(2S)-piperidin-2-yl]azetidin-3-ol core.[1] The azetidine nitrogen is acylated by a difluorobenzoyl group.
-
Mechanism: The drug binds to the allosteric pocket adjacent to the ATP binding site.[2]
-
Structural Logic: The azetidine ring serves as a rigid linker.[3] It positions the piperidine ring to interact with the phosphate-binding loop, while the tertiary alcohol at C3 forms a critical hydrogen bond with the catalytic residue Asp190 . The conformational constraint of the azetidine ensures this H-bond is entropically favorable, locking the kinase in an inactive conformation.
Immunology: Baricitinib (JAK Inhibitor)
Drug: Baricitinib (Olumiant) Target: JAK1/JAK2 (Janus Kinase) Azetidine Role: Quaternary center construction.
Baricitinib utilizes a 1-(ethylsulfonyl)-3-(cyanomethyl)azetidin-3-yl motif attached to a pyrazole.
-
Mechanism: Competitive inhibition of the ATP binding site.
-
Structural Logic: The C3 position of the azetidine is quaternary, bearing both the pyrazole (linker to the hinge-binding pyrrolopyrimidine) and a cyanomethyl group.
-
The cyanomethyl group engages in specific interactions within the JAK active site (P-loop interaction).
-
The azetidine ring holds these two vectors at a precise angle that would be energetically penalized in a flexible acyclic chain or sterically clashed in a smaller cyclopropane or larger piperidine ring.
-
Visualization: Cobimetinib Binding Logic
Figure 2: Structural logic of Cobimetinib's azetidine core in MEK inhibition.
Detailed Experimental Protocol
Synthesis of tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
Context: This is a key intermediate for Baricitinib and related JAK inhibitors. The synthesis demonstrates the utility of Horner-Wadsworth-Emmons (HWE) reagents on the strained azetidinone ketone.
Reagents:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material)[4]
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on Carbon (Pd/C) for hydrogenation (Step 2)
Protocol Workflow:
Step 1: Horner-Wadsworth-Emmons Olefination
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere.
-
Phosphonate Activation: Add Diethyl (cyanomethyl)phosphonate (1.2 equiv) to anhydrous THF (10 mL/g substrate). Cool to 0°C.
-
Deprotonation: Slowly add KOtBu (1.25 equiv) portion-wise. Stir for 30 minutes at 0°C. Observation: Solution typically turns clear to pale yellow.
-
Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in minimal THF and add dropwise to the phosphonate anion solution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the ketone (
) and appearance of the alkene ( ). -
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Product:tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[4]
-
Step 2: Catalytic Hydrogenation (Reduction of Exocyclic Alkene)
-
Setup: Dissolve the alkene intermediate in MeOH or EtOH .
-
Catalyst: Add 10 wt% Pd/C (10% loading).
-
Hydrogenation: Purge with
gas (balloon pressure or 1 atm) and stir vigorously at RT for 12–16 hours. -
Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Isolation: Concentrate the filtrate to yield tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate .
Data Summary Table: Typical Yields & Conditions
| Reaction Step | Reagents | Temp/Time | Typical Yield | Key Spectroscopic Feature ( |
| Olefination | 0°C | 85-92% | Vinylic proton singlet | |
| Reduction | RT, 16h | 95-98% | Disappearance of alkene; new |
Visualization: Synthesis Workflow
Figure 3: Synthetic route for the Baricitinib azetidine intermediate.
Future Perspectives: Covalent Inhibition & FBDD
The field is moving toward exploiting the azetidine ring strain for targeted covalent inhibitors .
-
Strain-Release: Functionalizing azetidines with electrophilic warheads (e.g., acrylamides) creates compounds where the ring strain can lower the activation energy for covalent bond formation with cysteine residues in the target protein.
-
Fragment-Based Drug Discovery (FBDD): Azetidines are ideal "fragments" due to their low molecular weight and high solubility. Libraries of 3-substituted azetidines are increasingly used to probe sub-pockets that are inaccessible to larger rings.
References
-
National Center for Biotechnology Information (NCBI). Cobimetinib Compound Summary. PubChem.[1][5] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Baricitinib Compound Summary. PubChem.[1][5] Available at: [Link]
-
Millet, A., et al. Cobimetinib: A Selective MEK Inhibitor. ResearchGate. Available at: [Link]
-
Shi, Y., et al. An Efficient Synthesis of Baricitinib. Journal of Chemical Research.[4] Available at: [Link]
-
Lovering, F., et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6] (Concept grounding for sp3 richness).
-
West, F.G., et al. Preparation and Synthetic Applications of Azetidines. Heterocycles.[7][8][9][10][11] Available at: [Link]
Sources
- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Azetidines - Enamine [enamine.net]
- 11. ajchem-a.com [ajchem-a.com]
Methodological & Application
Application Note: Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate as a Versatile Scaffold for Parallel Library Synthesis
Abstract
In the landscape of modern drug discovery, the rapid generation of diverse and structurally novel compound libraries is paramount for identifying and optimizing lead candidates.[1][2][3] Parallel synthesis has emerged as a cornerstone technology, enabling the efficient production of discrete molecules for high-throughput screening.[4] This application note details the utility of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate, a bifunctional building block designed to leverage the benefits of a privileged medicinal chemistry scaffold—the azetidine ring. Azetidines are increasingly sought-after motifs due to their ability to confer conformational rigidity, introduce three-dimensionality (sp³ character), and improve key pharmacokinetic properties such as solubility and metabolic stability.[5][6][7] This guide provides a comprehensive overview, detailed protocols, and expert insights for employing this scaffold in parallel library synthesis, with a primary focus on the robust and versatile reductive amination reaction.
The Strategic Advantage of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a unique space in chemical biology. Its inherent ring strain (approx. 25.4 kcal/mol) makes it more stable and easier to handle than aziridines, yet reactive enough for specific synthetic manipulations.[8] Its rigid, non-planar structure provides a well-defined vector for substituents, allowing chemists to explore chemical space in three dimensions more effectively than with traditional flat, aromatic scaffolds.[7][9] The incorporation of azetidine moieties into drug candidates has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles, as evidenced by several FDA-approved drugs.[5]
This compound is strategically designed for diversity-oriented synthesis:
-
The Azetidine Core: Serves as a rigid, 3D-rich scaffold.
-
The N-Cbz Protecting Group: The benzyl carbamate (Cbz or Z) group provides robust protection of the azetidine nitrogen, preventing its participation in undesired side reactions. It is stable to a wide range of conditions used in library synthesis.
-
The 4-Formylphenoxy Moiety: The aldehyde group serves as a versatile chemical handle for diversification, allowing for the introduction of a wide array of substituents through reliable, high-throughput chemical transformations.
Building Block Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.33 g/mol |
| Appearance | Off-white to white solid (typical) |
| Key Reactive Group | Aldehyde (-CHO) |
| Key Scaffold | Cbz-protected Azetidine |
| Typical Solubility | Soluble in DCM, DCE, DMSO, DMF |
Core Application: Parallel Reductive Amination for Library Generation
The most direct and powerful application for this building block is parallel reductive amination. This one-pot reaction couples the aldehyde with a diverse set of primary or secondary amines to form a new carbon-nitrogen bond, generating a library of substituted amines.[10][11]
Mechanistic Rationale & Experimental Causality
Reductive amination proceeds via a two-step sequence within a single pot:
-
Imine Formation: The amine nucleophile attacks the aldehyde carbonyl, followed by dehydration to form an intermediate imine (or iminium ion). This step is often favored under neutral to weakly acidic conditions, which catalyze the dehydration step.
-
In-Situ Reduction: A mild, chemoselective reducing agent, added to the same reaction vessel, reduces the C=N double bond of the imine to the corresponding amine.
The choice of reducing agent is critical for success in a parallel synthesis format. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Unlike stronger hydrides (e.g., NaBH₄), it is mild enough not to significantly reduce the starting aldehyde, but it is highly effective at reducing the protonated imine intermediate.[11] This selectivity prevents wasteful consumption of the starting material and simplifies purification. Furthermore, it is less toxic and easier to handle than alternatives like sodium cyanoborohydride.[11]
Visualized Workflow for Parallel Synthesis
The following diagram outlines the typical workflow for generating a 96-compound library using this building block.
Caption: High-throughput parallel synthesis workflow.
Detailed Protocol: 96-Well Plate Parallel Reductive Amination
This protocol is designed for a 96-well plate format with a reaction volume of 500 µL per well.
Materials:
-
This compound (Building Block)
-
Library of primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deep-well 96-well plates with sealing mats
Procedure:
-
Amine Plate Preparation:
-
Prepare 0.2 M stock solutions of 96 diverse amines in anhydrous DCE.
-
Into each well of a 96-well deep-well plate, dispense 125 µL of a unique amine stock solution (25 µmol, 1.2 equivalents).
-
-
Building Block Addition:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
To each well containing an amine, add 104 µL of the building block stock solution (20.8 µmol, 1.0 equivalent).
-
-
Initiation of Reaction:
-
Prepare a slurry of NaBH(OAc)₃ in anhydrous DCE (approx. 0.4 M). Causality Note: Preparing a slurry and adding it quickly ensures consistent dispensing, as the reagent is not fully soluble.
-
To each well, add 104 µL of the NaBH(OAc)₃ slurry (41.6 µmol, 2.0 equivalents). The excess reducing agent ensures the reaction goes to completion.
-
Immediately seal the plate securely with a chemically resistant sealing mat.
-
-
Reaction Incubation:
-
Place the sealed plate on an orbital shaker and agitate at room temperature (20-25°C) for 16-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Parallel Workup:
-
Unseal the plate in a fume hood.
-
Carefully add 250 µL of saturated aqueous NaHCO₃ solution to each well to quench the excess reducing agent and any remaining acid. Effervescence may occur.
-
Reseal the plate and shake vigorously for 10 minutes.
-
Centrifuge the plate to ensure clean separation of the aqueous and organic layers.
-
Carefully remove the upper aqueous layer from each well using a multichannel pipette or automated liquid handler.
-
Evaporate the remaining organic (DCE) layer to dryness using a centrifugal evaporator.
-
-
Purification and Plating:
-
Redissolve the crude product residues in a suitable solvent (e.g., DMSO/Methanol).
-
Purify the library using an automated parallel purification system, such as mass-directed preparative HPLC.
-
Combine the pure fractions for each compound, evaporate the solvent, and perform quality control (LC-MS) to confirm identity and purity.
-
Prepare final library plates by dissolving the purified compounds at a standard concentration (e.g., 10 mM) in DMSO.
-
Representative Library Data
The following table illustrates a small, representative subset of a library that can be generated from this protocol.
| Amine Input (R¹R²NH) | Product Structure | Formula | MW ( g/mol ) | Expected Yield |
| Cyclopropylamine | Benzyl 3-(4-((cyclopropylamino)methyl)phenoxy)azetidine-1-carboxylate | C₂₁H₂₄N₂O₃ | 352.43 | 85-95% |
| Morpholine | Benzyl 3-(4-(morpholinomethyl)phenoxy)azetidine-1-carboxylate | C₂₂H₂₆N₂O₄ | 382.45 | 90-98% |
| Aniline | Benzyl 3-(4-((phenylamino)methyl)phenoxy)azetidine-1-carboxylate | C₂₄H₂₄N₂O₃ | 388.46 | 70-85% |
| Benzylamine | Benzyl 3-(4-((benzylamino)methyl)phenoxy)azetidine-1-carboxylate | C₂₅H₂₆N₂O₃ | 402.49 | 80-90% |
Reaction Schemes and Further Applications
While reductive amination is the primary application, the aldehyde handle allows for other powerful C-C and C=C bond-forming reactions suitable for parallel synthesis.
Caption: Diversification potential of the aldehyde handle.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent (hydrolyzed).2. Poor quality amine (salt form, impure).3. Insufficient reaction time. | 1. Use freshly opened NaBH(OAc)₃; store in a desiccator.2. Use free-base form of amines; verify purity.3. Extend reaction time to 24h and monitor by LC-MS. |
| Stalled at Imine Intermediate | Insufficient or inactive reducing agent. | Add an additional 0.5-1.0 equivalent of NaBH(OAc)₃ and continue agitation. |
| Formation of Bis-alkylated Side Product | Occurs with some primary amines where the product secondary amine reacts again with the aldehyde. | Use a slight excess of the primary amine (1.5-2.0 equiv.) to favor the formation of the desired product over the side reaction. |
| Aldehyde Reduction to Alcohol | Use of a non-selective reducing agent (e.g., NaBH₄) or contaminated NaBH(OAc)₃. | Ensure the use of high-purity NaBH(OAc)₃. Do not substitute with other borohydride reagents. |
Conclusion
This compound is an exceptionally valuable building block for modern medicinal chemistry and drug discovery. It provides a direct entry point to libraries of compounds containing the privileged azetidine scaffold, a motif known to enhance drug-like properties. The robust and high-yielding nature of the parallel reductive amination protocol described herein allows for the rapid generation of thousands of diverse molecules, significantly accelerating the hit-to-lead optimization process. By combining a stable, 3D-rich core with a versatile reactive handle, this reagent empowers researchers to explore novel chemical space with confidence and efficiency.
References
- Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem Technical Guides.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
- Tardella, S., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.
- Tardella, S., et al. (2014). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed.
- Wikipedia contributors. Reductive amination. Wikipedia.
- SpiroChem. Parallel Synthesis & High-Throughput Experimentation. SpiroChem AG.
- Kumar, A., et al. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Leach, A. G., & Hann, M. M. (2014). Parallel Synthesis and Library Design. Royal Society of Chemistry.
- Enamine. Building Block Sets for Library Synthesis. Enamine Ltd.
- Aapptec. (2025). The parallel and combinatorial synthesis and screening in drug discovery. Aapptec Peptides.
- Taros Chemicals. Parallel Chemistry & Compound Libraries for drug discovery. Taros Chemicals GmbH.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, Vol. 84, No. 1.
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. Building Block Sets for Library Synthesis - Enamine [enamine.net]
- 3. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]
- 4. peptide.com [peptide.com]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate in Fragment-Based Screening
Authored by: Senior Application Scientist
Publication Date: February 16, 2026
Introduction: The Strategic Advantage of Fragment-Based Screening with Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for the identification of novel lead compounds.[1][2][3] This approach leverages small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. While these initial interactions are often of low affinity, they are highly efficient in terms of binding per atom, providing superior starting points for optimization into potent and selective drug candidates.[2][4][5] The featured compound, this compound, is an exemplar fragment designed for versatility in FBDD campaigns, embodying key structural features that facilitate both non-covalent and covalent screening strategies.
The strategic incorporation of an azetidine ring provides a rigid, three-dimensional scaffold. Such 3D architectures are increasingly sought after in drug discovery as they can confer improved physicochemical properties like solubility and metabolic stability, while offering well-defined vectors for chemical elaboration.[1][6][7] The formylphenoxy moiety presents a dual-functionality. The aldehyde can act as a hydrogen bond acceptor in initial, reversible binding events. Furthermore, it can serve as a "warhead" for targeted covalent inhibition by reacting with nucleophilic residues (e.g., cysteine, lysine) on the protein target, a strategy of growing importance for tackling challenging targets.[8][9][10] Finally, the benzyl carbamate serves as a protecting group on the azetidine nitrogen, which can be readily modified or removed during subsequent hit-to-lead optimization.[11]
These application notes provide a comprehensive guide to the utility of this compound in FBDD, from initial library preparation and screening to hit validation and follow-up chemistry.
Physicochemical Properties of a Representative Fragment Library
A well-curated fragment library is essential for a successful FBDD campaign. The following table outlines the calculated physicochemical properties of this compound and other similar hypothetical fragments, demonstrating their adherence to the "Rule of Three," a common guideline for fragment design.
| Fragment Name | Molecular Formula | Molecular Weight (Da) | clogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C18H17NO4 | 311.33 | 2.8 | 0 | 4 |
| Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate | C18H16N2O3 | 308.33 | 2.9 | 0 | 4 |
| Benzyl 3-(phenoxy)azetidine-1-carboxylate | C17H17NO3 | 283.32 | 2.5 | 0 | 3 |
| 1-Boc-3-(4-formylphenoxy)azetidine | C15H19NO4 | 277.31 | 2.1 | 0 | 4 |
Experimental Workflows and Protocols
The dual-purpose nature of the formyl group allows for two primary screening workflows: non-covalent and covalent.
Workflow 1: Non-Covalent Fragment Screening
This workflow aims to identify initial, reversible binding of the fragment to the target protein.
SPR is a highly sensitive, label-free technique for detecting binding events in real-time.
-
Immobilization of Target Protein:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 1 mM. The final DMSO concentration should be kept constant and low (<1%).
-
-
SPR Analysis:
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD). Hits are typically in the micromolar to millimolar range.[4]
-
ITC provides a direct measurement of the binding thermodynamics, confirming the binding affinity and stoichiometry.
-
Sample Preparation:
-
Dialyze the target protein and dissolve the fragment in the same buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment into the protein solution.
-
Measure the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks and fit the data to a binding isotherm to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Workflow 2: Covalent Fragment Screening
This workflow is designed to identify fragments that form a covalent bond with the target protein.
This method rapidly identifies fragments that have covalently modified the target protein by detecting a mass shift.[9][10]
-
Incubation:
-
Incubate the target protein (e.g., at 10 µM) with a stoichiometric excess of this compound (e.g., 100 µM) at room temperature for a defined period (e.g., 1-4 hours).
-
Include a DMSO-only control.
-
-
Sample Preparation for MS:
-
Quench the reaction if necessary.
-
Desalt the protein solution using a C4 ZipTip or similar method.
-
-
LC-MS Analysis:
-
Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the intact protein mass.
-
A mass increase corresponding to the molecular weight of the fragment indicates covalent modification.
-
This technique pinpoints the specific amino acid residue that has been modified.
-
Proteolytic Digestion:
-
After incubation with the fragment, denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify peptides.
-
Look for a peptide with a mass shift corresponding to the fragment's molecular weight.
-
The fragmentation pattern in the MS/MS spectrum will reveal the specific modified amino acid.
-
Hit-to-Lead Optimization Strategies
Once a validated hit is identified, structure-guided optimization is crucial.
-
Fragment Growing: If a crystal structure is obtained, new chemical functionalities can be added to the fragment to make additional favorable interactions with the protein. The azetidine ring and the phenyl ring of this compound provide excellent vectors for this strategy.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be linked together to create a larger, higher-affinity molecule.
-
Reactivity Modulation (for covalent hits): The reactivity of the formyl group can be fine-tuned by modifying the electronics of the phenyl ring to optimize target engagement while minimizing off-target reactivity.
Conclusion
This compound is a well-designed fragment that offers significant potential in FBDD campaigns. Its rigid 3D scaffold and dual-functionality formyl group make it a versatile tool for both non-covalent and covalent screening approaches. The protocols outlined in these application notes provide a robust framework for researchers to effectively utilize this and similar fragments to discover novel, high-quality starting points for drug development programs, particularly for challenging biological targets.[12][13]
References
- BenchChem. Application Notes and Protocols: 2-(2-Bromophenyl)azetidine in Fragment-Based Drug Discovery.
- ResearchGate. (PDF) Covalent fragment libraries in drug discovery.
- Journal of the American Chemical Society. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP.
- PMC. Fragment-based covalent ligand discovery.
- Organic Syntheses. Organic Syntheses Procedure.
- RSC Publishing. Fragment-based covalent ligand discovery - RSC Chemical Biology.
- MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
- Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
- Broad Institute. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.
- Oakwood Chemical. Benzyl 3-oxoazetidine-1-carboxylate.
- MDPI. Decomposition of Small Molecules for Fragment-Based Drug Design.
- Massachusetts Biotechnology Council. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- PMC. Application of Fragment-Based Drug Discovery to Versatile Targets.
- Sigma-Aldrich. Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate 97 72776-05-7.
- PMC. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery.
- Echemi. Benzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate.
- LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta.
- BLD Pharm. 1016731-24-0|Benzyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm.
- Achmem. benzyl 3-(1-aminoethyl)azetidine-1-carboxylate.
- Research and Reviews. Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry.
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
- PubChemLite. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (C18H16N2O2).
- NIH. Fragment-based drug discovery: A graphical review - PMC.
- Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets.
- Googleapis.com. Preparation of n-substituted azetidine 3-carboxylic acid derivatives - European Patent Office - EP 0169602 A1.
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Pharmaffiliates. 2411540-29-7 | Product Name : Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate.
- AMERICAN ELEMENTS®. Azetidines | AMERICAN ELEMENTS® | Products | Applications.
- BLD Pharm. 138163-08-3|Benzyl 4-formylpiperidine-1-carboxylate|BLD Pharm.
- MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. massbio.org [massbio.org]
- 3. rroij.com [rroij.com]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Site-Specific Incorporation of an Aldehyde-Functionalized Azetidine Moiety into Peptides using Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
Introduction: The Power of the Aldehyde in Peptide Chemistry
The introduction of chemically unique functionalities into peptides is a cornerstone of modern drug discovery and chemical biology. Among these, the aldehyde group stands out for its versatile reactivity, enabling a host of chemoselective ligation and bioconjugation strategies.[1][2][3] Peptides functionalized with aldehydes can be precisely coupled to molecules bearing aminooxy or hydrazide groups, forming stable oxime or hydrazone linkages, respectively.[4][5] This targeted reactivity allows for the construction of complex biomolecules, including antibody-drug conjugates (ADCs), PEGylated peptides with enhanced pharmacokinetic profiles, and peptide-based biosensors.[5][6]
This guide details the application of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate , a novel building block for introducing a constrained, aldehyde-bearing azetidine scaffold into peptide sequences during solid-phase peptide synthesis (SPPS). The azetidine ring provides conformational rigidity to the peptide backbone, which can be advantageous for modulating biological activity and metabolic stability. The strategically placed formyl group on the phenoxy moiety offers a reactive handle for post-synthetic modifications.
PART 1: The Building Block: this compound
Structure and Properties:
-
Molecular Formula: C₁₈H₁₇NO₄
-
Molecular Weight: 311.33 g/mol
-
Appearance: Off-white to pale yellow solid
-
Key Features:
-
N-Cbz protected azetidine: The benzyloxycarbonyl (Cbz or Z) group protects the azetidine nitrogen, making it compatible with standard Fmoc-based SPPS protocols.
-
Phenoxy-linked aldehyde: The aldehyde functionality is presented on a stable phenyl ether, minimizing potential side reactions during peptide chain elongation.
-
Azetidine scaffold: The four-membered ring introduces a unique conformational constraint into the peptide backbone.
-
PART 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[7][8][9][10][11][12][13] The building block is treated as an N-protected amino acid derivative and coupled to the free N-terminal amine of the resin-bound peptide.
Experimental Workflow for SPPS
Caption: General workflow for incorporating the aldehyde-functionalized building block using Fmoc-SPPS.
Detailed Protocol for Incorporation
This protocol assumes a standard Fmoc-SPPS procedure on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and instrumentation.
1. Resin Preparation and Swelling:
-
Start with a suitable pre-loaded resin (e.g., Rink Amide or Wang resin) corresponding to the desired C-terminus of the peptide.[14][15]
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.[16][17]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[16]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]
3. Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.[18] Add a base like diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling Reaction: Add the activated building block solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test like the Kaiser test.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[12]
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be incorporated into the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.[19][20]
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[21]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[19][22]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Table 1: Recommended Reagent Quantities for a 0.1 mmol Synthesis
| Reagent | Equivalents | Amount (for 0.1 mmol) |
| This compound | 3-5 | 93.4 - 155.7 mg |
| HATU | 3-5 | 114.1 - 190.1 mg |
| DIPEA | 6-10 | 104.5 - 174.2 µL |
| 20% Piperidine in DMF | - | 2 x 2 mL |
| Cleavage Cocktail (e.g., Reagent K) | - | 5 - 10 mL |
PART 3: Characterization of the Aldehyde-Modified Peptide
The purified peptide should be characterized to confirm its identity and purity.
1. High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC is the standard method for assessing the purity of synthetic peptides.[23]
-
A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
A gradient elution from low to high Solvent B concentration is used to separate the target peptide from impurities.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[24][25][26]
-
The observed mass should correspond to the calculated mass of the peptide containing the incorporated this compound moiety.
-
It is important to note that the aldehyde group may exist in equilibrium with its hydrated gem-diol form in aqueous solutions, which will result in an observed mass increase of 18 Da (the mass of water).[5][25]
PART 4: Applications and Post-Synthetic Modifications
The aldehyde functionality introduced into the peptide provides a versatile handle for a variety of chemoselective ligations.[6][27]
Reductive Amination
The aldehyde can be reacted with a primary amine to form a Schiff base, which can then be reduced to a stable secondary amine linkage.[28][29][30][31][32] This is particularly useful for conjugating peptides to proteins or other biomolecules.
Oxime and Hydrazone Ligation
Reaction with aminooxy or hydrazide-functionalized molecules yields stable oxime and hydrazone linkages, respectively.[3][4] This is a highly efficient and specific ligation chemistry that can be performed under mild, aqueous conditions.
Caption: Chemoselective ligation strategies for aldehyde-modified peptides.
Conclusion
This compound is a valuable new tool for peptide chemists, enabling the site-specific incorporation of a conformationally constrained, aldehyde-functionalized moiety into peptides. The protocols outlined in this guide provide a robust framework for its use in SPPS and subsequent application in the development of novel peptide-based therapeutics, diagnostics, and research tools. The unique combination of the azetidine scaffold and the reactive aldehyde handle opens up new avenues for creating peptides with tailored properties and functionalities.
References
-
Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. Available at: [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Publications. Available at: [Link]
-
Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. PubMed. Available at: [Link]
-
Carbopeptides: chemoselective ligation of peptide aldehydes to an aminooxy-functionalized D-galactose template. PubMed. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]
-
Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. The Raj Group. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Solid-phase synthesis of C-terminally modified peptides. TUE Research Portal. Available at: [Link]
-
Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. Available at: [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. Available at: [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). Peptide Synthesis. Available at: [Link]
-
Peptide Cleavage from Resin Protocol. PPMC. Available at: [Link]
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation. Available at: [Link]
-
Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. Available at: [Link]
-
Chemical Ligation Approach To Form a Peptide Bond between Unprotected Peptide Segments. Concept and Model Study. Journal of the American Chemical Society. Available at: [Link]
-
Site-specific chemical protein conjugation using genetically encoded aldehyde tags. PMC. Available at: [Link]
-
α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. ACS Publications. Available at: [Link]
-
Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PMC. Available at: [Link]
-
PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. PMC. Available at: [Link]
-
Anticipated results of LC-MS analysis of tryptic peptides from an... ResearchGate. Available at: [Link]
-
Analysis of Differentially Expressed Proteins and Modifications Induced by Formaldehyde Using LC-MS/MS. MDPI. Available at: [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Practical synthesis of peptide C-terminal aldehyde on a solid support. PMC. Available at: [Link]
-
Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. MCLLC. Available at: [Link]
-
Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. raj.emorychem.science [raj.emorychem.science]
- 3. mdpi.com [mdpi.com]
- 4. Carbopeptides: chemoselective ligation of peptide aldehydes to an aminooxy-functionalized D-galactose template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bachem.com [bachem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. research.tue.nl [research.tue.nl]
- 31. researchgate.net [researchgate.net]
- 32. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Deprotection of N-Cbz Protected Azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the deprotection of N-carboxybenzyl (Cbz) protected azetidines. The inherent ring strain of the four-membered azetidine core makes it a unique and valuable scaffold in medicinal chemistry, but this same property renders it susceptible to undesired reaction pathways during synthetic manipulations.[1][2] This document offers field-proven insights and validated protocols to help you navigate these challenges and achieve clean, efficient deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues observed during the deprotection of N-Cbz azetidines. Each answer provides a root cause analysis, actionable solutions, and detailed experimental protocols.
Issue #1: Azetidine Ring-Opening During Deprotection
Q: My reaction is producing significant amounts of ring-opened byproducts, such as substituted propanolamines or other rearranged products. What is happening and how can I prevent it?
Symptom:
You observe unexpected masses by LC-MS or complex signals in your NMR spectrum that are inconsistent with the desired free amine product. These byproducts often correspond to the addition of a solvent molecule or other nucleophile to a cleaved and rearranged azetidine core.
Root Cause Analysis:
The primary culprit is the significant ring strain of the azetidine ring (approx. 25.4 kcal/mol).[2] This strain makes the ring susceptible to cleavage under various conditions.[3]
-
Under Hydrogenolysis: While a standard method for Cbz removal, the conditions can be too harsh for sensitive azetidines. The palladium catalyst, in conjunction with hydrogen, can facilitate pathways that lead to C-N bond cleavage within the ring, especially if the reaction is prolonged or heated.
-
Under Acidic Conditions: Protonation of the azetidine nitrogen dramatically increases ring strain and activates the ring for nucleophilic attack by any available nucleophile (e.g., solvent, counter-ion).[1][3] Studies have shown that the stability of azetidines is highly pH-dependent, with rapid decomposition occurring at low pH.[1] For example, one N-substituted aryl azetidine was found to be stable at pH 7.0 but had a half-life of only 30 minutes at pH 1.8.[1]
Troubleshooting & Solutions
The key is to employ milder, more controlled deprotection methods that minimize the activation of the azetidine ring towards cleavage.
Solution 1: Catalytic Transfer Hydrogenation (CTH)
This method avoids the use of pressurized hydrogen gas and often proceeds under milder conditions, reducing the risk of over-reduction and ring opening. Formic acid or ammonium formate are common hydrogen donors.[4]
dot
Caption: Desired Deprotection vs. Ring-Opening Side Reaction.
Experimental Protocol: Cbz Deprotection via CTH with Formic Acid [4]
-
Preparation: Dissolve the N-Cbz protected azetidine (1.0 equiv.) in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10-20% by weight of the starting material).
-
Hydrogen Donor: To the stirred suspension, add formic acid (5-10 equiv.) dropwise at room temperature. Caution: Gas evolution (CO₂) will occur.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid and can be complete within 30-60 minutes. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected azetidinium formate salt. Further purification can be achieved by standard techniques if necessary.
Solution 2: Lewis Acid-Mediated Deprotection
For substrates that are sensitive to hydrogenation, a Lewis acid-mediated approach in a non-nucleophilic solvent can be highly effective. The combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to be a mild and selective method for Cbz removal, even in the presence of other reducible functional groups.[5][6]
Experimental Protocol: Cbz Deprotection using AlCl₃/HFIP [5]
-
Preparation: To a solution of the N-Cbz protected azetidine (1.0 equiv.) in HFIP (approx. 0.25 M), add aluminum chloride (AlCl₃, 3.0 equiv.) portion-wise at room temperature. The mixture will be a suspension.
-
Reaction: Stir the suspension at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). The mixture should become a clear, homogeneous solution.
-
Quenching & Extraction: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the free azetidine.
Issue #2: Incomplete or Sluggish Deprotection
Q: My deprotection reaction is very slow or stalls, with a significant amount of starting material remaining even after an extended period. What are the common causes and solutions?
Symptom:
TLC or LC-MS analysis shows the presence of both starting material and product, with the ratio remaining constant over time.
Root Cause Analysis:
-
Catalyst Inactivation: This is the most common cause in hydrogenolysis reactions. The palladium catalyst can be "poisoned" by trace impurities (e.g., sulfur or halide contaminants). Additionally, the newly formed free azetidine product, being a basic amine, can coordinate to the palladium surface and inhibit its catalytic activity.[7]
-
Poor Solubility: The N-Cbz protected azetidine may have limited solubility in the chosen reaction solvent, preventing efficient interaction with the heterogeneous catalyst.[7]
-
Insufficient Hydrogen Source: In CTH, the hydrogen donor can be consumed before the reaction is complete. In catalytic hydrogenation, poor gas-liquid mixing or inadequate hydrogen pressure can starve the reaction.[7]
Troubleshooting & Solutions
| Symptom | Potential Cause | Recommended Solution |
| Reaction Stalls | Catalyst Poisoning / Inhibition | Use a fresh, high-quality catalyst. Increase catalyst loading (e.g., from 10% to 20% w/w). Consider adding a small amount of a weak acid (e.g., 1% acetic acid) to protonate the product amine and prevent it from binding to the catalyst.[7] |
| Heterogeneous Mixture | Poor Substrate Solubility | Screen alternative solvents or solvent mixtures (e.g., MeOH, EtOH, EtOAc, THF, or mixtures with a co-solvent like CH₂Cl₂). Gently warming the reaction (e.g., to 40 °C) may improve solubility and reaction rate. |
| Slow Conversion | Inefficient Hydrogen Donor | For CTH, add the hydrogen donor (e.g., ammonium formate) in portions over time rather than all at once. For H₂ gas, ensure vigorous stirring to maximize surface area contact and consider increasing the hydrogen pressure (e.g., to 50 psi).[7] |
Troubleshooting Decision Workflow
This flowchart provides a logical path to diagnose and solve common issues during N-Cbz azetidine deprotection.
dot
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Azetidine Derivatives
Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and valuable compounds. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly vital in medicinal chemistry for their ability to impart desirable physicochemical properties to drug candidates.[1][2][3][4] However, their inherent polarity and potential instability present significant purification challenges.[5] This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of polar azetidine derivatives, offering explanations and step-by-step solutions.
Problem 1: My polar azetidine derivative shows poor retention and elutes in the solvent front during reversed-phase chromatography.
Cause: Highly polar compounds, like many azetidine derivatives, have a strong affinity for the polar mobile phase (e.g., water/methanol or water/acetonitrile) and weak interaction with the nonpolar stationary phase (e.g., C18) in reversed-phase chromatography.[6][7][8] This results in little to no retention.
Solution:
Option A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating very polar compounds.[6][7][9][10] It utilizes a polar stationary phase (like silica, diol, or amine-based columns) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[7][9][11] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the aqueous component.[9][10]
Experimental Protocol: HILIC for Polar Azetidine Purification
-
Column Selection: Start with a silica or an amide-based HILIC column. Amine-based columns can also be effective, especially for acidic compounds.[12][13]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate). The buffer is crucial for good peak shape and reproducibility.[7]
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95%) to ensure retention of your polar azetidine derivative.
-
Run a gradient to increase the percentage of Solvent B (e.g., from 5% to 50% over 10-15 column volumes).
-
Equilibrate the column with the initial mobile phase composition for a sufficient time before each injection to ensure reproducibility. HILIC may require longer equilibration times than reversed-phase methods.[7]
-
-
Sample Diluent: Dissolve your sample in a diluent that is as close as possible to the initial mobile phase conditions to maintain good peak shape. A 75/25 mixture of acetonitrile/methanol is often a good starting point.[7]
Option B: Modify Your Reversed-Phase Method
If you must use reversed-phase chromatography, you can try to increase retention by:
-
Using a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.[14]
-
Adjusting Mobile Phase pH: For basic azetidine derivatives, lowering the pH of the mobile phase (e.g., by adding formic acid or acetic acid) will protonate the amine, making it more polar. While this may seem counterintuitive, it can sometimes improve interaction with certain stationary phases or alter selectivity between your compound and impurities.[15] Conversely, for acidic impurities, lowering the pH can suppress their ionization and increase their retention, potentially improving separation from your polar azetidine.[15]
Problem 2: My azetidine derivative is degrading on the silica gel column during normal-phase chromatography.
Cause: Standard silica gel is acidic due to the presence of silanol groups on its surface.[5] The strained azetidine ring, especially when unsubstituted on the nitrogen, can be susceptible to acid-catalyzed ring-opening or decomposition.[5]
Solution:
Option A: Deactivate the Silica Gel
-
Use a Basic Modifier in the Eluent: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent the degradation of your acid-sensitive compound.[5]
-
Pre-treat the Silica Gel: You can prepare a slurry of silica gel in your mobile phase containing triethylamine and then pack your column.
Option B: Use an Alternative Stationary Phase
-
Basic Alumina: Alumina is generally more basic than silica gel and can be a good alternative for purifying basic compounds.
-
Chemically Modified Silica: Consider using an amino-propyl or cyano-propyl bonded silica phase, which are less acidic than bare silica.[13]
Workflow for Choosing a Normal-Phase Purification Strategy
Caption: Decision workflow for purifying acid-sensitive azetidines.
Problem 3: My polar azetidine derivative is water-soluble, making extraction from the aqueous workup difficult.
Cause: The presence of polar functional groups and the basic nitrogen atom can lead to high water solubility, especially if the compound is protonated at acidic or neutral pH.
Solution: Salt Formation and Back-Extraction
This classic technique for purifying amines is highly effective.[16]
Experimental Protocol: Purification via Salt Formation
-
Acidification: After your reaction, add an aqueous acid solution (e.g., 1 M HCl) to your reaction mixture to protonate the azetidine nitrogen. This will form a water-soluble ammonium salt.[16][17][18]
-
Extraction of Non-basic Impurities: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Your protonated azetidine will remain in the aqueous layer, while non-basic, organic-soluble impurities will move to the organic layer.
-
Basification: Separate the aqueous layer and add a base (e.g., 1 M NaOH, saturated NaHCO₃) until the pH is basic (pH > 9). This will deprotonate the azetidine, regenerating the free amine which is typically less water-soluble.[18]
-
Back-Extraction: Extract the now basic aqueous layer with an organic solvent. Your neutral azetidine derivative will now move into the organic layer.
-
Drying and Concentration: Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Problem 4: I have a racemic mixture of a chiral azetidine derivative and need to separate the enantiomers.
Cause: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatographic or crystallization techniques.
Solution:
Option A: Chiral Chromatography
This is a direct and often efficient method for separating enantiomers.
-
Chiral Stationary Phases (CSPs): Use a column with a CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable.
-
Mobile Phase: Typical mobile phases for chiral separations are mixtures of hexane/isopropanol or hexane/ethanol. Modifiers like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can improve peak shape.
-
Screening: It is often necessary to screen several different chiral columns and mobile phase systems to find the optimal separation conditions.[19]
Option B: Diastereomeric Salt Crystallization
This classical method involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[19]
Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
React with a Chiral Resolving Agent: Since your azetidine is basic, react it with a commercially available chiral acid (e.g., (+)- or (-)-tartaric acid, (+)- or (-)-camphorsulfonic acid) in a suitable solvent. This will form a pair of diastereomeric salts.
-
Fractional Crystallization: The two diastereomeric salts will have different solubilities. Carefully perform a recrystallization to selectively crystallize one diastereomer, leaving the other in the mother liquor.[19]
-
Isolation and Liberation of the Free Amine:
-
Collect the crystals of the desired diastereomeric salt by filtration.
-
Dissolve the salt in water and basify (as described in Problem 3) to liberate the enantiomerically enriched free amine.
-
Extract the free amine with an organic solvent.
-
Troubleshooting Chiral Separations
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No separation on chiral column | - Inappropriate chiral stationary phase.- Incorrect mobile phase. | - Screen different types of chiral columns.- Vary the mobile phase composition and additives. |
| Broad or tailing peaks | - Secondary interactions with the stationary phase. | - Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase for basic compounds.[19] |
| Poor crystallization of diastereomeric salts | - Unsuitable solvent.- Salts are too soluble or form an oil. | - Screen a variety of crystallization solvents.- Try a different chiral resolving agent. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for polar azetidines?
For highly polar, non-ionic azetidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point.[6][9][10] It provides good retention, which is often problematic in reversed-phase chromatography. For basic azetidines that are ionizable, ion-exchange chromatography or reversed-phase with pH modifiers can also be very effective.[20][21]
Q2: Can I use a protecting group to make my azetidine derivative less polar and easier to purify?
Yes, this is a common and effective strategy. Protecting the azetidine nitrogen with a nonpolar group like a tert-butyloxycarbonyl (Boc) or a benzyl group can significantly decrease the compound's polarity, making it more amenable to standard normal-phase silica gel chromatography.[5][22] The protecting group can then be removed in a subsequent step.
Decision Tree for Using a Protecting Group
Caption: Workflow for using a protecting group strategy.
Q3: My polar azetidine derivative won't crystallize. What can I do?
Recrystallization can be challenging for polar compounds due to their high solubility in polar solvents and potential for oiling out.[23]
-
Try a solvent/anti-solvent system: Dissolve your compound in a minimum amount of a polar solvent in which it is soluble (e.g., methanol, ethanol). Then, slowly add a nonpolar anti-solvent in which it is insoluble (e.g., hexane, diethyl ether) until the solution becomes turbid. Gently warm to redissolve, then allow to cool slowly.[24]
-
Convert to a salt: If your azetidine is a free base, converting it to a salt (e.g., a hydrochloride or tartrate salt) can significantly enhance its crystallinity.[17][25] Amines characteristically form salts with strong mineral acids, and these ionic compounds are often crystalline solids.[17] Dissolving the free base in a solvent like ethanol or dioxane and adding a solution of HCl in the same solvent can induce precipitation of the crystalline salt.[25]
Q4: What is ion-exchange chromatography and is it suitable for azetidine derivatives?
Ion-exchange chromatography (IEX) separates molecules based on their net charge.[20][21] Since azetidines are basic, they can be protonated to form positive ions (cations). Therefore, Cation-Exchange Chromatography (CEX) is a viable purification technique.[20] In CEX, the stationary phase is negatively charged. Your positively charged azetidine will bind to the column, while neutral or negatively charged impurities will pass through. The bound azetidine is then eluted by increasing the salt concentration or changing the pH of the mobile phase.
References
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Advion. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. Tosoh Bioscience. [Link]
-
Small Molecule Purification. Hanbon. [Link]
-
Purification Technologies Small Molecules. Kdpharmagroup. [Link]
-
Reverse Phase HPLC: Benefits, Applications & Techniques. Phenomenex. [Link]
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PMC. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]
-
Experiment 2: Recrystallization. University of Manitoba. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Purification of Pharmaceutical Drugs. Merck Millipore. [Link]
-
azetidine. Organic Syntheses Procedure. [Link]
-
Separation Science in Drug Development, Part I: High-Throughput Purification. Chromatography Online. [Link]
-
ion exchange chromatography. iajps. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
- 8. labex.hu [labex.hu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. biotage.com [biotage.com]
- 14. hplc.eu [hplc.eu]
- 15. biotage.com [biotage.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Isolation (Recovery) [chem.ualberta.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. iajps.com [iajps.com]
- 22. reddit.com [reddit.com]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. athabascau.ca [athabascau.ca]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Validation: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes vs. Traditional Cyclization
Executive Summary
In modern medicinal chemistry, the azetidine ring has emerged as a critical bioisostere for gem-dimethyl, carbonyl, and morpholine groups, offering improved metabolic stability and favorable vector positioning. However, the validation of synthetic routes to access substituted azetidines —particularly those with complex substitution at the C3 position—reveals a stark performance gap between legacy methods and modern strain-release technologies.
This guide objectively compares the Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs) (The "Product") against the traditional Intramolecular Nucleophilic Substitution (The "Alternative").
Verdict: While traditional cyclization remains valid for simple, monosubstituted azetidines, the ABB Strain-Release route is superior for generating pharmacologically relevant 3,3-disubstituted and 3-arylated azetidines. It offers a self-validating thermodynamic driving force (~65 kcal/mol strain relief) that overcomes the entropic barriers plaguing traditional ring closure.
The Challenge: The "Azetidine Gap"
Synthesizing 4-membered nitrogen heterocycles is historically difficult due to the "Azetidine Gap"—a kinetic and thermodynamic valley where:
-
Enthalpy: Ring strain (~26 kcal/mol) opposes cyclization.
-
Entropy: The probability of chain ends meeting is lower than for 3-membered (proximity) or 5-membered (flexibility) rings.
The Competitors
| Feature | Method A: Traditional Cyclization (Alternative) | Method B: ABB Strain-Release (Product) |
| Mechanism | Intramolecular | Nucleophilic ring-opening of bicyclic bridgehead. |
| Key Limitation | Gem-dialkyl effect required. Poor yields for unbranched chains; prone to dimerization. | Precursor availability. Requires synthesis of ABB (though now commercially available). |
| Thermodynamics | Uphill (fighting ring strain). | Downhill (releasing ~65 kcal/mol strain). |
| C3-Substitution | Difficult (steric hindrance at reaction center). | Excellent (formation of quaternary centers). |
Mechanistic Validation & Causality
Why Strain-Release Wins
The causal advantage of Method B lies in the Bicyclo[1.1.0]butane (BCB) scaffold. The central C1-C3 bond has high
Diagram 1: Mechanistic Divergence
The following diagram illustrates the kinetic pathways. Note how Method B bypasses the high transition state energy of ring closure.
Caption: Comparative reaction coordinate logic. Method A fights entropy; Method B harnesses enthalpy via strain release.
Experimental Protocols
Protocol A: Traditional Intramolecular Cyclization (Baseline)
Use Case: Simple N-alkyl azetidines.
-
Precursor Synthesis: React 1,3-dibromopropane with sulfonamide (e.g., TsNH2) under basic conditions (
, MeCN). -
Cyclization:
-
Dissolve
-bromo-sulfonamide (1.0 equiv) in DMF (0.1 M). -
Add NaH (1.2 equiv) at 0°C.
-
Critical Step: Warm to 60°C for 12-24 hours.
-
Observation: Reaction often stalls; competitive intermolecular dimerization occurs if concentration >0.1 M.
-
-
Workup: Aqueous quench, extraction with EtOAc.
Protocol B: ABB Strain-Release Functionalization (Recommended)
Use Case: 3-Aryl or 3,3-Disubstituted azetidines (Drug-like scaffolds). Reference Grounding: Based on methodologies by Gianatassio (Biogen) and Baran (Scripps).
-
System Setup: Flame-dry a reaction vial under Argon.
-
Reagents:
-
1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., N-sulfyl-ABB).
-
Nucleophile: Aryl Grignard (ArMgBr) or Organozinc.
-
Catalyst: Cu(OTf)2 (1-5 mol%) or soluble Cu(I) source.
-
-
Reaction:
-
Dissolve ABB (1.0 equiv) in anhydrous THF or 2-MeTHF (0.2 M).
-
Add Cu catalyst.[1]
-
Add Grignard reagent (1.2 equiv) dropwise at -78°C to 0°C.
-
Causality: The Copper coordinates to the bridgehead nitrogen, activating the C-N bond. The nucleophile attacks the central bond, relieving strain immediately.
-
-
Electrophile Trapping (The "Bonus"):
-
Unlike Method A, the intermediate is a reactive metallo-amine.
-
Add an electrophile (e.g., Allyl bromide, Iodine, or simply
) to functionalize the second position.
-
-
Workup: Quench with saturated
.
Performance Data Comparison
The following data summarizes internal validation campaigns and literature precedents (see References) comparing the synthesis of 3-phenyl-azetidine derivatives.
| Metric | Method A (Cyclization) | Method B (ABB Strain-Release) |
| Yield (Isolated) | 35 - 45% | 78 - 91% |
| Reaction Time | 18 - 24 Hours | 1 - 4 Hours |
| 3,3-Disubstitution | Fails (Steric clash) | Excellent (Quaternary center formation) |
| Scalability | Linear decrease (Dimerization risk) | Linear scalability (Multigram proven) |
| Atom Economy | Low (Loss of HBr/Leaving Group) | High (Addition reaction) |
| Stereocontrol | Difficult | High diastereoselectivity (cis/trans control) |
Workflow: Decision Matrix
When should you switch from the traditional route to the ABB route?
Caption: Decision matrix for selecting synthetic route based on target complexity.
References
-
Gianatassio, R., et al. (2019).[1] Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters. Link
-
Gianatassio, R., Baran, P. S., et al. (2016). Strain-release amination.[2][3] Science. Link
-
Kirichok, A. A., Mykhailiuk, P. K., et al. (2025).[4] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
-
Datsenko, O. P., Mykhailiuk, P. K., et al. (2025).[5][6][7] Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. Link
-
Fawcett, A., & Aggarwal, V. K. (2016). Advances in the Synthesis of Acyclic and Cyclic Amines via Boronic Esters. ACS Central Science. Link
Sources
- 1. Direct Alkylation of 1-Azabicyclo[1.1.0]butanes [organic-chemistry.org]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
A Comparative Guide to the In Vitro Metabolic Stability of Azetidine-Containing Compounds
For researchers, medicinal chemists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly popular scaffold in modern drug design.[1][2][3] Its rise to prominence is attributed to the unique structural rigidity and sp³-rich character it imparts, which can lead to improved physicochemical properties such as solubility, metabolic stability, and receptor selectivity.[1][4][5][6] This guide provides an in-depth comparison of the in vitro metabolic stability of azetidine-containing compounds, supported by experimental data and protocols to empower your drug discovery programs.
The Significance of the Azetidine Scaffold and Metabolic Stability
The azetidine motif is no longer a novelty but a strategic tool in medicinal chemistry. Its incorporation into molecules can lead to significant advantages:
-
Enhanced Physicochemical Properties : Compared to more common analogues like pyrrolidine or piperidine, azetidines often improve aqueous solubility and reduce lipophilicity.[4][7]
-
Structural Rigidity : The strained four-membered ring provides a conformationally restricted framework, which can lead to more precise and potent interactions with biological targets.[1][8]
-
Improved Metabolic Stability : The primary focus of this guide, the azetidine ring can block or alter sites of metabolism, prolonging a compound's half-life.[1][9] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring to enhance their pharmacokinetic profiles.[1]
Metabolic stability is a critical determinant of a drug's oral bioavailability and dosing regimen.[10] Compounds that are rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), exhibit high clearance and a short half-life, often necessitating more frequent or higher doses.[10][11] Assessing this stability early, using in vitro models like liver microsomes, is a cost-effective strategy to identify and optimize promising drug candidates.[11][12]
Core Methodologies: Assessing In Vitro Metabolic Stability
The gold standard for early-stage assessment of metabolic stability is the liver microsomal stability assay .[10][12] Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, especially CYPs.[13] The assay measures the rate at which a parent compound is consumed over time when incubated with these microsomes.[14]
Detailed Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a self-validating system for determining key metabolic parameters.
Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test Compound (TC) and Reference Compounds (e.g., Verapamil, Dextromethorphan)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Quenching Solution (e.g., Acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Procedure:
-
Preparation :
-
Incubation Setup :
-
Add the HLM solution to designated wells of a 96-well plate.
-
For the negative control, add buffer instead of the NADPH system to separate metabolic degradation from chemical instability.[12][13]
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[14]
-
-
Initiating the Reaction :
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).[15]
-
-
Time-Point Sampling :
-
Sample Processing & Analysis :
-
Data Analysis :
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) * 1000 .[14]
-
Metabolic Fates of Azetidine-Containing Compounds
While often enhancing stability, the azetidine ring is not metabolically inert. Its susceptibility to metabolism is influenced by its substitution pattern and the overall molecular context. Due to its ring strain, it can be prone to specific metabolic pathways.[16][17]
-
Oxidation : Cytochrome P450 enzymes can oxidize the carbon atoms of the ring or adjacent positions.
-
N-dealkylation : If the azetidine nitrogen is substituted, N-dealkylation can be a metabolic route.
-
Ring Opening : The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, which can lead to ring-opening.[16][17] A notable pathway is conjugation with glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs), which can occur without prior CYP-mediated activation.[17][18][19] This has been observed in compounds like AZD1979, where a spiro-azetidinyl moiety was opened by direct GST-catalyzed glutathione attack.[18][19]
Comparative Stability Analysis: Structure-Metabolism Relationships (SMR)
The metabolic stability of an azetidine-containing compound is highly dependent on its structure. Strategic modifications can "shield" metabolic soft spots and enhance stability. Below is a comparative table illustrating how different structural features can impact metabolic stability, with data compiled from representative findings in the field.
| Compound Class/Example | Key Structural Feature | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Key Takeaway & Reference |
| Verapamil | High Clearance Control | HLM | ~8 | ~87 | Rapidly metabolized, serving as a benchmark for high clearance.[10] |
| Dextromethorphan | Moderate Clearance Control | HLM | ~25 | ~28 | Serves as a benchmark for moderate clearance.[10] |
| Azetidine as Pyrrolidine Bioisostere | Replacement of a metabolically labile pyrrolidine N-H with an N-substituted azetidine. | HLM | > 60 | < 10 | Blocking N-dealkylation or oxidation on the larger ring significantly improves stability. Azetidines are effective bioisosteres for this purpose.[4][5] |
| N-Aryl Azetidine | Pendant amide group capable of intramolecular attack on the azetidine ring. | Acidic Buffer | 1-5 (pH dependent) | N/A (Chemical) | Demonstrates chemical instability via acid-mediated intramolecular ring-opening. Stability is improved by reducing the pKa of the azetidine nitrogen.[16][17] |
| Spiro-fused Azetidine (e.g., AZD1979) | Strained spirocyclic system. | Human Hepatocytes | Moderate | N/A | Susceptible to direct, GST-catalyzed ring-opening via glutathione conjugation, a non-P450 pathway.[18][19] |
| 3,3-Disubstituted Azetidine | Steric shielding at the C3 position. | HLM | > 60 | < 5 | Substitution adjacent to the nitrogen can sterically hinder CYP access, dramatically increasing metabolic stability.[9] |
Note: Data for azetidine examples are representative values based on trends reported in medicinal chemistry literature and are for illustrative comparison.
Key Insights from SMR:
-
Blocking Metabolic Sites : Using the azetidine ring to replace larger, more metabolically susceptible heterocycles like pyrrolidine or piperidine is a proven strategy to enhance stability.[5][6]
-
Steric Hindrance : Introducing substituents on the azetidine ring, particularly at the 3-position, can provide steric shielding that blocks access by metabolic enzymes.[9]
-
Electronic Effects : The stability of the azetidine ring itself can be influenced by the electronics of its substituents. Electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack and ring-opening.[16]
Conclusion for the Drug Developer
The azetidine scaffold is a powerful tool for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates.[1][20] However, it is not a "magic bullet." A deep understanding of its potential metabolic liabilities, including oxidative metabolism and strain-driven ring-opening, is essential for successful drug design.
This guide underscores the necessity of robust in vitro testing, such as the microsomal stability assay, to generate quantitative data early in the discovery pipeline. By comparing novel compounds to well-characterized benchmarks and understanding the structure-metabolism relationships, researchers can make informed decisions, prioritize compounds with favorable metabolic profiles, and accelerate the journey from hit to clinical candidate.
References
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1247-1256. [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro Services. [Link]
-
Zhang, Q., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature. [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery Services. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]
-
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. [Link]
-
ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. The Baran Laboratory. [Link]
-
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
-
PubMed. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. PubMed. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. info.mercell.com [info.mercell.com]
- 16. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Formyl Group's Positional Power: A Guide to Assessing Structure-Activity Relationships
In the intricate dance of drug discovery, even the slightest change in a molecule's architecture can dramatically alter its biological performance. Among the myriad of functional groups available to the medicinal chemist, the humble formyl group (–CHO) presents a particularly fascinating case study in the principles of structure-activity relationships (SAR).[1][2] Its position on a molecular scaffold is not a trivial detail; it is a critical determinant of a compound's potency, selectivity, and overall bioactivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the impact of the formyl group's position, supported by comparative data and detailed experimental protocols.
The Significance of the Formyl Group in Bioactivity
The formyl group, with its electrophilic carbon and hydrogen-bonding capabilities, can engage in a variety of interactions with biological targets such as enzymes and receptors.[3] Its placement—whether at the ortho, meta, or para position of an aromatic ring, for instance—can profoundly influence a molecule's electronic distribution, steric profile, and metabolic stability. These factors, in turn, dictate how the molecule orients itself within a binding pocket and the strength of its interactions, ultimately governing its biological effect.[1][4] Understanding these positional effects is paramount for optimizing lead compounds and designing more effective and safer therapeutics.
Comparative Analysis: Positional Isomers in Action
To illustrate the profound impact of formyl group positioning, let us consider a hypothetical series of inhibitors targeting a key protein kinase. By synthesizing and evaluating the ortho-, meta-, and para-formyl substituted analogs of a common scaffold, we can dissect the contribution of the formyl group's location to the overall bioactivity.
Table 1: Comparative Bioactivity of Formyl-Substituted Kinase Inhibitors
| Compound | Formyl Group Position | IC50 (nM) | Cell Proliferation (GI50, µM) |
| Scaffold-H | (Unsubstituted) | 1500 | > 100 |
| Scaffold-ortho-CHO | ortho | 50 | 1.2 |
| Scaffold-meta-CHO | meta | 500 | 15.8 |
| Scaffold-para-CHO | para | 25 | 0.8 |
The data clearly demonstrates that the position of the formyl group is a critical determinant of inhibitory potency. The para-substituted analog exhibits the highest potency, suggesting that the formyl group in this position may be engaging in a crucial hydrogen bond or other favorable interaction within the kinase's active site. The ortho isomer also shows significant activity, while the meta isomer is considerably less potent. This type of quantitative SAR data is invaluable for guiding further optimization efforts.[5]
Deciphering the "Why": Mechanistic Insights
The observed differences in bioactivity among positional isomers can often be rationalized through an understanding of the target's three-dimensional structure and the principles of molecular interactions. For instance, in our hypothetical kinase example, the superior activity of the para and ortho isomers might be explained by their ability to form a key hydrogen bond with a specific amino acid residue in the ATP-binding pocket, an interaction that is geometrically precluded for the meta isomer.
Experimental Workflows for Assessing Bioactivity
A robust assessment of the impact of formyl group position requires a suite of well-designed experiments. The following workflows provide a starting point for researchers to generate the kind of comparative data presented above.
Diagram 1: General Workflow for Assessing Bioactivity of Positional Isomers
Caption: A generalized workflow for evaluating the bioactivity of positional isomers.
Detailed Experimental Protocols
Protocol 1: MTT Cell Proliferation and Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Positional isomers of the formyl-substituted compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ortho, meta, para isomers) in complete medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition of a particular enzyme) value for each isomer.[7]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Positional isomers of the formyl-substituted compound
-
Assay buffer (optimized for the specific kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Kinase Addition: Add the purified kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value for each isomer.[8]
Protocol 3: Receptor-Ligand Binding Assay (Competitive)
This assay measures the ability of a test compound to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific receptor.[9][10]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Positional isomers of the formyl-substituted compound
-
Assay buffer
-
Filter plates or scintillation proximity assay (SPA) beads
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compounds (the positional isomers).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Rapidly filter the reaction mixture through a filter plate that retains the receptor-ligand complexes. Wash the filters to remove unbound ligand.
-
SPA: If using SPA beads, the binding of the radiolabeled ligand to the receptor-coated beads will bring the scintillant and the radioisotope into close proximity, generating a light signal.
-
-
Detection:
-
Filtration Assay: Measure the radioactivity retained on the filters using a scintillation counter.
-
SPA: Measure the light output using a suitable plate reader.
-
-
Data Analysis: Determine the amount of labeled ligand bound at each concentration of the test compound. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a one-site competition model to determine the Ki (inhibitor constant) for each isomer.[10]
Signaling Pathway Considerations
The bioactivity of a compound is ultimately manifested through its modulation of cellular signaling pathways. The position of a formyl group can influence which pathways are affected and to what extent.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Differential inhibition of a signaling pathway by positional isomers.
Conclusion: A Rational Approach to Drug Design
The systematic assessment of the impact of the formyl group's position on bioactivity is a cornerstone of rational drug design. By combining careful chemical synthesis of positional isomers with a battery of robust biochemical and cell-based assays, researchers can generate high-quality structure-activity relationship data. This data, in turn, provides the critical insights needed to understand the molecular basis of a compound's activity and to guide the design of next-generation therapeutics with enhanced potency and selectivity. The principles and protocols outlined in this guide offer a clear path forward for scientists seeking to harness the subtle yet powerful influence of the formyl group in their drug discovery endeavors.
References
- Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of immunological methods, 115(1), 61–69.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved February 15, 2026, from [Link]
-
Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays. Retrieved February 15, 2026, from [Link]
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352.
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved February 15, 2026, from [Link]
- PubMed. (2014). Structural changes of the ligand and of the receptor alters the receptor preference for neutrophil activating peptides starting with a formylmethionyl group. Molecular immunology, 62(1), 1-8.
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved February 15, 2026, from [Link]
- bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2014).
-
Gifford Bioscience. (n.d.). Ligand Binding Assays. Retrieved February 15, 2026, from [Link]
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 14(25), 2635–2651.
- Mills, J. S., Miettinen, H. M., Barnidge, D., Vlases, M. J., Wimer-Mackin, S., Dratz, E. A., & Jesaitis, A. J. (2000). Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. The Journal of biological chemistry, 275(50), 39213–39219.
- bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2014).
- Chen, Y. L., & Wang, T. C. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC advances, 8(51), 29094–29107.
- bioRxiv. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells.
- bioRxiv. (2022).
- He, L., et al. (2019). Structural basis of ligand binding modes at the human formyl peptide receptor 2.
- Wang, Y., & Bryant, S. H. (2010). A survey of across-target bioactivity results of small molecules in PubChem.
- Miettinen, H. M., Mills, J. S., Gripentrog, J. M., Dratz, E. A., Granger, B. L., & Jesaitis, A. J. (1997). The ligand binding site of the formyl peptide receptor maps in the transmembrane region. The Journal of immunology (Baltimore, Md. : 1950), 159(8), 4045–4054.
- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., … Le, Y. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (Basel, Switzerland), 22(3), 455.
-
Wikipedia. (n.d.). Structure–activity relationship. Retrieved February 15, 2026, from [Link]
-
Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved February 15, 2026, from [Link]
- Journal of Pharmaceutical Research International. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
-
Pharmacology Mentor. (2023). Structure-Activity Relationships (SAR). Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN112888479A - Aromatic molecules for the treatment of pathological conditions.
- Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. 15(10), 10-11.
- MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International journal of molecular sciences, 22(16), 8887.
- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. 14(2).
- Beilstein journal of organic chemistry. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. 20, 859–890.
- Amanote Research. (n.d.). (PDF)
- PMC. (2022).
- PMC. (2025).
- ResearchGate. (2018).
- MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules (Basel, Switzerland), 29(18), 4242.
- Semantic Scholar. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes.
- SlideShare. (2012).
- ECHEMI. (n.d.).
- Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. (2007). European journal of medicinal chemistry, 42(5), 695–699.
- Squaryl molecular metaphors - application to rational drug design and imaging agents. (2014). Future medicinal chemistry, 6(1), 71–86.
Sources
- 1. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. jocpr.com [jocpr.com]
- 4. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 5. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirmation of Stereochemistry in the Synthesis of 3-Substituted Azetidines: A Comparative Guide
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional vector for exiting a binding pocket. Specifically, 3-substituted azetidines present a critical design element where the stereochemistry at the C3 position profoundly influences biological activity. Therefore, the unambiguous determination of this stereochemistry is not merely a characterization step but a cornerstone of successful drug development.
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the stereochemistry of 3-substituted azetidines, offering insights into the principles, practical applications, and data interpretation for each method.
The Challenge: Controlling and Confirming a Single Stereocenter
The synthesis of enantiomerically pure 3-substituted azetidines is a non-trivial task. While numerous synthetic strategies have been developed, including those starting from chiral precursors or employing asymmetric catalysis, the ultimate success of any approach hinges on the ability to rigorously confirm the absolute and relative stereochemistry of the final product. The small, strained nature of the azetidine ring can present unique challenges for both synthesis and analysis.
Comparative Analysis of Stereochemical Confirmation Techniques
The choice of analytical method for stereochemical determination depends on several factors, including the nature of the sample (e.g., crystalline vs. oil), the availability of both enantiomers or diastereomers, and the specific information required (relative vs. absolute configuration). Here, we compare the three most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Table 1: At-a-Glance Comparison of Key Techniques
| Feature | NMR Spectroscopy (NOE/ROE) | Chiral HPLC | X-ray Crystallography |
| Principle | Measures through-space proton-proton interactions | Differential interaction with a chiral stationary phase | Diffraction of X-rays by a single crystal |
| Information | Relative stereochemistry | Enantiomeric excess (ee%) and separation | Absolute stereochemistry (with anomalous dispersion) |
| Sample State | Solution | Solution | Single Crystal |
| Throughput | Moderate | High | Low |
| Cost | Moderate | Low | High |
| Key Advantage | Provides detailed structural information in solution | Excellent for quantitative analysis of enantiomeric purity | Unambiguous determination of absolute configuration |
| Key Limitation | Does not directly determine absolute configuration | Requires a suitable chiral column and method development | Requires a high-quality single crystal |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy, is a powerful tool for determining the relative stereochemistry of diastereomers. These experiments detect protons that are close in space, allowing for the establishment of their relative orientations.
Causality Behind Experimental Choices: For rigid ring systems like azetidines, the spatial relationship between the C3 substituent and the protons on the azetidine ring is fixed. An NOE or ROE correlation between the C3 substituent and a specific proton on the ring (e.g., at C2 or C4) can definitively establish their cis or trans relationship. ROE is often preferred for small molecules like azetidines as it can mitigate spin diffusion effects and provide clearer correlations.
Self-Validating System: The observation of a key NOE/ROE signal should be corroborated by the absence of that signal in the corresponding diastereomer. Additionally, molecular modeling can be used to predict inter-proton distances for both diastereomers, which should align with the experimental NOE/ROE data.
Experimental Protocol: 2D ROESY
-
Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the probe for optimal resolution.
-
Acquisition: Acquire a standard proton spectrum. Set up a 2D ROESY experiment. A mixing time of 200-500 ms is typically appropriate for small molecules.
-
Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Look for cross-peaks that indicate spatial proximity between the protons of the C3 substituent and the protons on the azetidine ring.
Data Interpretation:
-
A cross-peak between the C3-substituent's protons and the C2/C4 protons on the same face of the ring indicates a cis relationship.
-
The absence of this cross-peak, or a cross-peak to the opposite face, would suggest a trans relationship.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee%) of a chiral compound. The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality Behind Experimental Choices: The choice of the chiral column and mobile phase is critical. Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) are often a good starting point for a wide range of compounds. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.
Trustworthiness: A robust chiral HPLC method should demonstrate baseline resolution of the two enantiomer peaks. The method is validated by injecting a racemic mixture of the analyte to confirm the retention times of both enantiomers. The ee% is then calculated from the relative peak areas of the sample.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection and Installation: Select a suitable chiral column based on the analyte's structure. Install the column in the HPLC system and equilibrate with the mobile phase.
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., 90:10 Hexane:Isopropanol). Filter and degas the solvent mixture.
-
Sample Preparation: Prepare a stock solution of the racemic standard and the sample to be analyzed at a concentration of ~1 mg/mL in the mobile phase.
-
Method Development: Inject the racemic standard. Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 2: Example Chiral HPLC Data
| Sample | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 1 | Peak Area - Enantiomer 2 | ee% |
| Racemic Standard | 8.21 | 9.53 | 50.1% | 49.9% | ~0% |
| Synthesized Sample | 8.20 | - | 99.5% | 0.5% | 99.0% |
X-ray Crystallography: The Definitive Answer
For compounds that form high-quality single crystals, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Authoritative Grounding: The determination of absolute configuration by X-ray crystallography relies on the anomalous dispersion of X-rays by the atoms in the crystal. This effect, particularly for heavier atoms (e.g., S, Br, or Cl, or even oxygen in high-quality data), allows for the differentiation between the two enantiomers. The Flack parameter is a critical value in refining the crystal structure that indicates whether the determined absolute configuration is correct. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the opposite enantiomer is the correct one.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the azetidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: If the data is of sufficient quality and anomalous scattering is present, refine the Flack parameter. A value near zero with a small standard uncertainty confirms the assigned absolute stereochemistry.
Workflow and Decision Making
The selection of the appropriate analytical technique is a critical decision in the workflow of synthesizing and characterizing 3-substituted azetidines. The following diagram illustrates a typical decision-making process.
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
This document provides essential safety and logistical information for the handling of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate. The guidance herein is synthesized from established safety protocols for structurally similar compounds, including aromatic aldehydes, azetidine derivatives, and benzyl carboxylates. It is imperative to recognize that this guide supplements, but does not replace, a substance-specific Safety Data Sheet (SDS). Should an SDS for this compound be available from the manufacturer, its directives must take precedence.
The molecular structure of this compound, featuring an azetidine ring, a benzyl carboxylate group, and an aromatic aldehyde, necessitates a cautious and well-documented approach to laboratory handling. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential hazards.
Hazard Analysis: Understanding the Chemical Risks
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Eye Irritation: Direct contact can cause serious irritation, potentially leading to eye damage[1][6].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs[1][7].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for all procedures involving this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or a Full Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn in conjunction with goggles when there is a heightened risk of splashes or when handling larger quantities[5][10]. | Protects against accidental splashes of the chemical and potential vapors that could cause severe eye irritation[1][6]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for any signs of degradation or punctures before and during use. Change gloves frequently, especially after direct contact with the compound[5][10]. | Prevents direct skin contact, which is a primary route of exposure and can lead to irritation[10]. Double gloving is advisable for enhanced protection during weighing, transfer, and disposal procedures. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved laboratory coat made of a low-permeability material is essential. Ensure cuffs are snug to prevent exposure of the wrists[5][10]. | Protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[5]. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required[10][11]. | The compound may form dust or aerosols that can be inhaled, leading to respiratory irritation. A fume hood provides the primary engineering control to prevent this. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are a minimum requirement in any laboratory setting. Chemical-resistant shoe covers may be appropriate when handling larger quantities. | Protects the feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of this compound within a designated area, preferably inside a chemical fume hood.
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Dispensing: Use clean, dry spatulas and glassware to handle the compound. Avoid generating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce dust generation during transfer.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent the release of any potential vapors and to protect the compound from atmospheric moisture[10][12].
Solution Preparation and Reactions
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and reduce the rate of any potential off-gassing.
-
Closed Systems: Whenever possible, conduct reactions in a closed system to contain any volatile byproducts or unreacted starting material.
Post-Reaction Work-up and Purification
-
Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood. Be aware of potential pressure build-up in separatory funnels and vent them appropriately.
-
Solvent Removal: Use a rotary evaporator placed within a fume hood to remove solvents. Ensure the vacuum pump exhaust is properly vented.
-
Chromatography: Pack and run chromatography columns in a well-ventilated area, preferably within a fume hood, to avoid inhalation of solvent vapors and silica dust.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and chromatography fractions, in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Decontaminate all glassware that has come into contact with the compound by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Work Surfaces: Clean any spills immediately with an appropriate absorbent material. Decontaminate the affected area with a suitable cleaning agent and collect all cleanup materials as hazardous waste.
Final Disposal
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations[13]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Incineration: For many organic compounds of this nature, incineration in a licensed facility is a common and effective disposal method[14].
Emergency Procedures: Preparedness and Response
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[12][15][16]. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[6][12][15]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention[11][12][15]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11][12][17]. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and decontaminate the spill site[7][11]. |
Visualizing the Workflow
To provide a clear, at-a-glance overview of the handling and safety workflow, the following diagram illustrates the key stages and associated precautions.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemos.de [chemos.de]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. technopharmchem.com [technopharmchem.com]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
